

A Comparative Analysis of Iloprost and Other Prostacyclin Analogs in Experimental Models

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Disclaimer: This guide provides a comparative analysis of Iloprost, a synthetic analog of prostacyclin PGI2. It is important to note that commercially available Iloprost is a mixture of the 4R and 4S diastereoisomers.[1] The 4S isomer is substantially more potent in its vasodilatory effects than the 4R isomer.[2] This document summarizes available experimental data for Iloprost and compares it with other prostacyclin analogs. No published pharmacological studies specifically on **5-cis-15(R)-Iloprost** were found.

This comparison guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of Iloprost's performance against other alternatives, supported by experimental data.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of Iloprost and a comparable prostacyclin analog, Treprostinil, at various human prostanoid receptors. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors



| Prostanoid Receptor | lloprost (Ki, nM) | Treprostinil (Ki, nM) |
|---------------------|-------------------|-----------------------|
| IP (Prostacyclin) | 3.9 | 32 |
| EP1 | 1.1 | Low Affinity |
| EP2 | Very Low Affinity | 3.6 |
| EP3 | Low Affinity | Very Low Affinity |
| EP4 | Low Affinity | Low Affinity |
| DP1 | Very Low Affinity | 4.4 |
| FP | Low Affinity | Very Low Affinity |
| TP | Very Low Affinity | Very Low Affinity |

Data sourced from a study comparing the binding profiles of Iloprost and Treprostinil on human prostanoid receptors expressed in cell lines.[3]

Table 2: Comparative Functional Activity (EC50, nM) of Prostacyclin Analogs

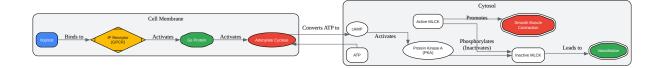
| Receptor and Assay | lloprost (EC50, nM) | Treprostinil (EC50, nM) |
|----------------------|---------------------|-------------------------|
| IP (cAMP Elevation) | 0.37 | 1.9 |
| EP1 (Calcium Influx) | 0.3 | Low Activity |
| EP2 (cAMP Elevation) | Low Activity | 6.2 |
| DP1 (cAMP Elevation) | Low Activity | 0.6 |

Data sourced from functional assays measuring cyclic AMP (cAMP) elevation and calcium influx in cells expressing human prostanoid receptors.[3]

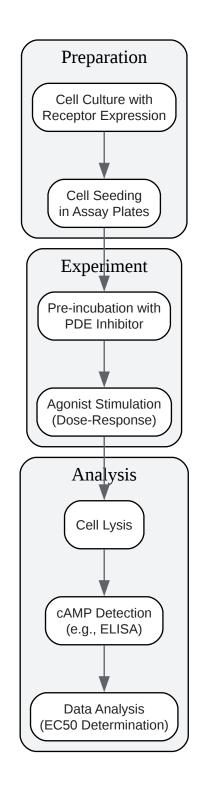
Signaling Pathway of Iloprost

Iloprost exerts its primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.









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